4-Chloro-2-(methylsulfanyl)pyridine

Vue d'ensemble

Description

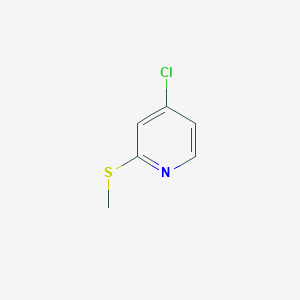

4-Chloro-2-(methylsulfanyl)pyridine is an organic compound with the molecular formula C6H6ClNS. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are substituted by a methylsulfanyl group and a chlorine atom, respectively.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Chloro-2-(methylsulfanyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with methylthiol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-2-(methylsulfanyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Major Products Formed

Substitution: Products include 2-(methylsulfanyl)-4-aminopyridine, 2-(methylsulfanyl)-4-thiopyridine, and 2-(methylsulfanyl)-4-alkoxypyridine.

Oxidation: Products include 4-chloro-2-(methylsulfinyl)pyridine and 4-chloro-2-(methylsulfonyl)pyridine.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Chloro-2-(methylsulfanyl)pyridine is primarily investigated for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to serve as a precursor in the synthesis of various bioactive molecules. Notably, it has been associated with:

- Inhibition of Enzymes : The compound has shown potential as an inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular signaling pathways that regulate growth and metabolism. Research indicates an IC50 value of approximately 3.6 nM, demonstrating its strong inhibitory effects compared to other compounds in its class.

- Cancer Therapeutics : Due to its ability to inhibit PI3K, this compound is being explored for applications in cancer treatment. It may play a role in developing therapies targeting cancers characterized by dysregulated PI3K signaling pathways.

Synthesis of Bioactive Compounds

The compound serves as an important building block for synthesizing various pharmaceuticals. Its unique substitution pattern enhances reactivity, making it suitable for creating derivatives with improved biological activity. For example:

- Synthesis of Pyrimidines : It can be utilized in the synthesis of pyrimidine derivatives, which are crucial in developing antiviral and anticancer agents .

- Development of Kinase Inhibitors : Several studies have focused on synthesizing kinase inhibitors from this compound, particularly those targeting CDK4/6 pathways, which are vital in regulating the cell cycle .

Pharmaceutical Intermediates

In industrial settings, this compound is employed as an intermediate in the production of various pharmaceuticals. Its synthesis methods have been optimized to ensure high purity and yield without the use of harmful solvents, making it an environmentally friendly option for pharmaceutical manufacturing .

Agrochemical Development

The compound is also being explored for its potential use in agrochemicals. Its biological activity may extend to herbicides or fungicides, contributing to the development of new agricultural products .

Case Study 1: Cancer Treatment Research

A study investigated the efficacy of this compound derivatives in inhibiting cancer cell proliferation. The results indicated significant growth inhibition in various cancer cell lines, particularly those with high PI3K activity. This highlights the compound's potential as a lead structure for developing novel anticancer drugs.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound demonstrated improved yields using novel reaction conditions that eliminated toxic solvents. This advancement not only enhances production efficiency but also aligns with green chemistry principles, promoting safer industrial practices .

Mécanisme D'action

The mechanism of action of 4-chloro-2-(methylsulfanyl)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and molecular targets depend on the specific derivative and its intended application .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-4-methylsulfanyl-pyridine

- 4-Chloro-2-methylsulfonyl-pyridine

- 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine

Uniqueness

4-Chloro-2-(methylsulfanyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it suitable for specific synthetic applications and research purposes .

Activité Biologique

4-Chloro-2-(methylsulfanyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, synthesis, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 175.64 g/mol. The compound features a pyridine ring substituted with a chlorine atom at the 4-position and a methylthio group at the 2-position. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. For instance, a review on pyridine scaffolds noted that various substituted pyridines exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The specific inhibitory concentrations (MIC) for these compounds often fall within the range of 1.56 to 3.125 μg/mL, indicating potent antimicrobial effects.

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | 1.56 - 3.125 |

| Other Pyridine Derivatives | E. faecalis | 2.5 - 5 |

Anticancer Activity

The compound has also been evaluated for anticancer properties. A study focused on novel drug candidates against leukemia identified several pyridine derivatives, including those similar to this compound, showing promising cytotoxic effects against cancer cell lines . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : It has been suggested that pyridine derivatives can modulate neurotransmitter receptors, impacting neurocognitive functions .

Synthesis and Derivatives

The synthesis of this compound typically involves nucleophilic substitution reactions where the methylthio group is introduced onto a chlorinated pyridine precursor. Variations in synthesis methods can lead to different derivatives with enhanced or altered biological activities.

Example Synthesis Pathway

- Starting Material : Begin with 4-chloropyridine.

- Reaction : Treat with sodium methyl sulfide in a suitable solvent.

- Product Isolation : Purify the resulting product using standard techniques such as recrystallization or chromatography.

Case Studies

Several case studies have illustrated the efficacy of this compound in biological assays:

- Antimicrobial Efficacy : In vitro studies demonstrated its effectiveness against multi-drug resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development.

- Cancer Research : In cellular assays, this compound showed significant inhibition of growth in leukemia cell lines, suggesting further exploration into its role as an anticancer agent.

Propriétés

IUPAC Name |

4-chloro-2-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNS/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHEHQWVIKAHHKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441334 | |

| Record name | 4-Chloro-2-(methylsulfanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334542-44-8 | |

| Record name | 4-Chloro-2-(methylsulfanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.